(R,R)-(+)-Hydrobenzoin

Catalog No.
S573228
CAS No.
52340-78-0
M.F
C14H14O2
M. Wt
214.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,R)-(+)-Hydrobenzoin

CAS Number

52340-78-0

Product Name

(R,R)-(+)-Hydrobenzoin

IUPAC Name

(1R,2R)-1,2-diphenylethane-1,2-diol

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14-/m1/s1

InChI Key

IHPDTPWNFBQHEB-ZIAGYGMSSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)O)O

Chiral Synthesis

Due to its chirality, (R,R)-(+)-Hydrobenzoin serves as a valuable chiral starting material for the synthesis of other chiral compounds. Its hydroxyl groups can be readily functionalized through various reactions, allowing the creation of new chiral molecules with desired properties. For example, it can be used as a starting material for the synthesis of chiral ligands for asymmetric catalysis.

Asymmetric Catalysis

(R,R)-(+)-Hydrobenzoin can be employed as a chiral ligand in asymmetric catalysis. By coordinating with metal catalysts, it helps control the stereochemistry of reaction products, leading to the formation of specific enantiomers with high selectivity. This approach is crucial in the development of new drugs and other chiral pharmaceuticals [].

(R,R)-(+)-Hydrobenzoin is a chiral diol compound with the molecular formula C13_{13}H12_{12}O2_2. It is derived from the reduction of benzil, a diketone, and features two hydroxyl groups attached to adjacent carbon atoms. The compound is notable for its two stereocenters, resulting in different stereoisomers, including the meso form and two enantiomers: (R,R)-(+)-hydrobenzoin and (S,S)-(-)-hydrobenzoin. Due to its chirality, (R,R)-(+)-hydrobenzoin exhibits unique physical and chemical properties that are significant in various applications.

The primary reaction involving (R,R)-(+)-hydrobenzoin is its synthesis from benzil through a reduction process. This reaction can be summarized as follows:

Benzil+2Sodium Borohydride+2WaterHydrobenzoin+2Sodium Borate+4Hydrogen\text{Benzil}+2\text{Sodium Borohydride}+2\text{Water}\rightarrow \text{Hydrobenzoin}+2\text{Sodium Borate}+4\text{Hydrogen}

In this nucleophilic addition reaction, hydride ions from sodium borohydride attack the carbonyl groups of benzil, reducing them to alcohol groups. The mechanism involves stepwise reduction of each carbonyl group, leading to the formation of hydrobenzoin as a product with two hydroxyl groups adjacent to each other .

(R,R)-(+)-Hydrobenzoin has been studied for its potential biological activities. It has shown promise in drug discovery processes due to its ability to act as a chiral auxiliary in asymmetric synthesis. The compound's derivatives have been investigated for their interactions with biological targets, including enzymes and receptors, highlighting its relevance in medicinal chemistry .

The most common method for synthesizing (R,R)-(+)-hydrobenzoin is through the reduction of benzil using sodium borohydride or lithium aluminum hydride. The steps involved are:

  • Dissolution: Benzil is dissolved in an alcoholic solvent.
  • Addition of Reducing Agent: Sodium borohydride is added to the solution.
  • Reaction Monitoring: The reaction is monitored until completion.
  • Workup: Water is added to hydrolyze any boron complex formed during the reaction, yielding hydrobenzoin crystals.

Alternative methods include using other reducing agents or catalytic systems that facilitate the reduction under milder conditions .

(R,R)-(+)-Hydrobenzoin has several applications in organic synthesis and pharmaceutical chemistry:

  • Chiral Auxiliary: It is used in asymmetric synthesis to induce chirality in various reactions.
  • Precursor for Synthesis: Hydrobenzoin serves as a precursor for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity.

Interaction studies involving (R,R)-(+)-hydrobenzoin focus on its role as a chiral building block in enzymatic reactions and its binding affinity with various biological targets. Research indicates that hydrobenzoin and its derivatives can modulate enzyme activity, potentially influencing metabolic pathways . These studies are crucial for understanding how hydrobenzoin can be utilized in drug design and development.

Several compounds are structurally similar to (R,R)-(+)-hydrobenzoin, notable among them are:

  • Benzil: A diketone from which hydrobenzoin is derived; it lacks hydroxyl groups.
  • Benzoin: An intermediate compound formed from benzaldehyde; it contains a hydroxyl group but differs in stereochemistry.
  • Dihydroxyacetophenone: A diol with similar functional groups but different carbon skeleton.
CompoundStructure TypeHydroxyl GroupsChiral CentersUnique Features
(R,R)-(+)-HydrobenzoinDiol22Derived from benzil
BenzilDiketone00Precursor for hydrobenzoin
BenzoinHydroxy ketone11Intermediate in benzaldehyde reactions
DihydroxyacetophenoneDiol21Different carbon framework

(R,R)-(+)-Hydrobenzoin's unique combination of two adjacent hydroxyl groups and chirality distinguishes it from these similar compounds, making it particularly valuable in synthetic chemistry and pharmaceutical applications .

Physical Description

Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

214.099379685 g/mol

Monoisotopic Mass

214.099379685 g/mol

Heavy Atom Count

16

UNII

WV0I33NOND

Other CAS

52340-78-0

Wikipedia

(+)-hydrobenzoin

Dates

Modify: 2023-08-15
Brown et al. End-to-end conformational communication through a synthetic purinergic receptor by ligand-induced helicity switching. Nature Chemistry, doi: 10.1038/nchem.1747, published online 15 September 2013 http://www.nature.com/nchem
Kern et al. Enantioselective cyclizations and cyclization cascades of samarium ketyl radicals. Nature Chemistry, doi: 10.1038/nchem.2841, published online 7 August 2017

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